molecular formula C12H23BrN2O2 B13819882 Tert-butyl 4-(2-bromopropyl)piperazine-1-carboxylate

Tert-butyl 4-(2-bromopropyl)piperazine-1-carboxylate

Cat. No.: B13819882
M. Wt: 307.23 g/mol
InChI Key: PHGYKWDQXCLUSF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-bromopropyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C12H23BrN2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various organic molecules and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-bromopropyl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with 2-bromopropyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-bromopropyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with hydrogen peroxide could produce an oxide .

Scientific Research Applications

Tert-butyl 4-(2-bromopropyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-bromopropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, introducing alkyl groups into various substrates. This can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-bromopropyl)piperazine-1-carboxylate is unique due to its specific bromopropyl group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H23BrN2O2

Molecular Weight

307.23 g/mol

IUPAC Name

tert-butyl 4-(2-bromopropyl)piperazine-1-carboxylate

InChI

InChI=1S/C12H23BrN2O2/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4/h10H,5-9H2,1-4H3

InChI Key

PHGYKWDQXCLUSF-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCN(CC1)C(=O)OC(C)(C)C)Br

Origin of Product

United States

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